Propargyl-PEG16-OH
Description
Properties
Molecular Formula |
C35H68O17 |
|---|---|
Molecular Weight |
760.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C35H68O17/c1-2-4-37-6-8-39-10-12-41-14-16-43-18-20-45-22-24-47-26-28-49-30-32-51-34-35-52-33-31-50-29-27-48-25-23-46-21-19-44-17-15-42-13-11-40-9-7-38-5-3-36/h1,36H,3-35H2 |
InChI Key |
YOVYEUMZAVNJIF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Synthetic Methodologies for Propargyl Peg Oh Conjugates
Strategies for Introducing Propargyl Functionality
The introduction of the propargyl group onto a polyethylene (B3416737) glycol chain is a critical step in the synthesis of Propargyl-PEG-OH. Several chemical strategies have been developed to achieve this, each with its own advantages and specific applications.
Williamson Ether Synthesis Approaches for Alkyne Installation
The Williamson ether synthesis is a widely utilized and classic method for forming ethers, and it has been adapted for the propargylation of PEG. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the deprotonation of a PEG-hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide—in this case, propargyl bromide. masterorganicchemistry.comwikipedia.org
The reaction typically begins with the activation of the hydroxyl group on the PEG chain. A strong base, such as sodium hydride (NaH), is commonly used to deprotonate the terminal alcohol, creating a highly reactive PEG-alkoxide. nih.gov This intermediate then readily reacts with propargyl bromide. The synthesis of a propargyloxyacetaldehyde diethyl acetal (B89532), a precursor for further reactions, was achieved by first reacting propargyl alcohol with sodium hydride in tetrahydrofuran (B95107) (THF) at 0°C, followed by the addition of bromoacetaldehyde (B98955) diethyl acetal and sodium iodide, with the mixture being refluxed for four days to achieve a 96% conversion. acs.org In another example, the monopropargylation of various oligo(ethylene glycol)s (OEGs) was accomplished using sodium hydride and propargyl bromide in THF, with reaction times of 15 hours, yielding the desired products in moderate yields ranging from 37% to 69%. nih.gov
| Reactants | Base | Solvent | Conditions | Yield | Reference |
| Propargyl alcohol, Bromoacetaldehyde diethyl acetal | NaH | THF | Reflux, 4 days | 96% conversion | acs.org |
| Tetra(ethylene glycol), Propargyl bromide | NaH | THF | 0°C to RT, 15h | 69% | nih.gov |
| Hexa(ethylene glycol), Propargyl bromide | NaH | THF | RT to 60°C, 15h | 37% | nih.gov |
| Octa(ethylene glycol), Propargyl bromide | NaH | THF | RT to 60°C, 15h | 41% | nih.gov |
Nucleophilic Substitution Reactions with Propargyl Bromide
Direct nucleophilic substitution is another common and effective method for introducing the propargyl group. This approach often starts with a heterobifunctional PEG, such as one with a terminal carboxyl group and a hydroxyl group.
A notable example involves the synthesis of α-hydroxyl-ω-propargyl PEG from HOOC-PEG3500-OH. mdpi.com In this procedure, the carboxyl group is first deprotonated using potassium hydroxide (B78521) (KOH) in dimethylformamide (DMF) at 100°C. Propargyl bromide is then added dropwise, and the reaction proceeds at 70°C for 15 hours, resulting in the propargyl ester with a high yield of 96.2%. mdpi.comresearchgate.net This method effectively installs the propargyl group at the carboxyl terminus while leaving the hydroxyl group intact for further modifications. mdpi.com The bromide in compounds like Propargyl-PEG3-bromide serves as an excellent leaving group in nucleophilic substitution reactions. creative-biolabs.com
Polyethylene glycol (PEG) itself can act as a reaction medium that promotes nucleophilic substitution. For instance, PEG 400 has been shown to be an efficient and environmentally friendly medium for the reaction of various halides with sodium azide (B81097). researchgate.nettandfonline.com This suggests the potential for PEG to facilitate its own propargylation under certain conditions.
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| HOOC-PEG3500-OH | 1. KOH 2. Propargyl bromide | DMF | 1. 100°C, 1h 2. 70°C, 15h | 96.2% | mdpi.comresearchgate.net |
Organocatalytic Ring-Opening Polymerization for Propargyl-Functional Polymers
Organocatalytic ring-opening polymerization (ROP) has emerged as a powerful technique for creating well-defined functional polymers. nih.gov This method offers an alternative to metal-based catalysis for the synthesis of polymers with controlled architectures. nih.gov
The synthesis of propargyl-functional poly(carbonate)s has been demonstrated through the ROP of a specialized monomer, 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC). rsc.org This polymerization is catalyzed by a dual system of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org The resulting polymers exhibit low dispersity and high end-group fidelity, allowing for the creation of telechelic and block copolymers. rsc.org While this example focuses on poly(carbonates), the principles of organocatalytic ROP can be extended to other cyclic esters and monomers, providing a versatile route to propargyl-functionalized polymers, including those based on PEG-like structures. rsc.org
Nicholas Reaction for Propargylation of Sensitive Molecules
For molecules that are sensitive to the basic conditions often employed in Williamson ether synthesis, the Nicholas reaction offers a valuable, acid-mediated alternative. nih.gov This reaction involves the use of a dicobalt hexacarbonyl complex to stabilize a propargylic cation, which can then be attacked by a nucleophile, such as a hydroxyl group. nih.govresearchgate.net
The process begins with the complexation of a propargyl alcohol with dicobalt octacarbonyl. researchgate.net Treatment with a Lewis acid, such as boron trifluoride etherate (BF₃OEt₂), generates the stabilized propargylium ion. nih.gov This electrophile can then react with a hydroxyl-containing molecule, including the terminal -OH of a PEG chain. The final step involves oxidative decomplexation to release the propargylated product. nih.gov The Nicholas reaction is particularly useful for the propargylation of complex and high-value molecules where the nucleophile is the limiting reagent. nih.gov It has been successfully applied to install alkyne groups onto molecules with various functional groups, including hydroxyls, sulfhydryls, amines, and carboxyls, expanding the toolkit for creating "clickable" molecules. nih.govmdpi.com
Selective Monofunctionalization Techniques of PEG Diols
A significant challenge in the synthesis of heterobifunctional PEGs like Propargyl-PEG-OH is the selective modification of only one of the two terminal hydroxyl groups of a PEG diol. acs.org Statistical modification often leads to a mixture of unreacted, monofunctionalized, and difunctionalized products, which can be difficult to separate. mdpi.com
A highly effective strategy for achieving selective monofunctionalization is monotosylation. The use of silver(I) oxide (Ag₂O) and a catalytic amount of potassium iodide (KI) has been shown to selectively produce monotosylated PEGs in high yields. acs.orgmdpi.comresearchgate.netnih.gov This method has been reported to yield 71–76% of the monofunctional PEG tosylate, which is significantly higher than the statistical maximum of 50%. acs.orgresearchgate.net The tosylated PEG is a versatile intermediate, as the tosyl group is an excellent leaving group that can be readily displaced by various nucleophiles to introduce other functionalities. mdpi.com For instance, monotosylated PEGs can be converted to azides, thiols, or amines with high efficiency. mdpi.comresearchgate.net The purification of these monofunctional derivatives can be achieved using chromatographic techniques, such as with polystyrene-divinylbenzene beads. nih.gov
| Technique | Reagents | Yield of Monofunctional Product | Reference |
| Monotosylation | p-Toluenesulfonyl chloride, Ag₂O, KI | 71-76% | acs.orgresearchgate.net |
| Monotosylation | p-Toluenesulfonyl chloride, Ag₂O, KI | High yields | researchgate.netnih.gov |
Derivatization of the Hydroxyl Terminus in Propargyl-PEG-OH
Once the Propargyl-PEG-OH molecule has been synthesized, the remaining terminal hydroxyl group serves as a handle for introducing a wide array of other functional groups, creating a diverse library of heterobifunctional PEG linkers. mdpi.comcreative-biolabs.com
A common derivatization is the introduction of a carboxyl group. This can be achieved by reacting the hydroxyl terminus of α-hydroxyl-ω-propargyl PEG with succinic anhydride (B1165640) in the presence of 4-(dimethylamino)pyridine (DMAP) and triethylamine (B128534) (TEA). mdpi.comresearchgate.net This reaction proceeds with high efficiency, yielding the α-carboxyl-ω-propargyl PEG in 92% yield. mdpi.comresearchgate.net
The hydroxyl group can also be activated for reaction with amines. For example, treatment with 4-nitrophenyl chloroformate (p-NPC) converts the hydroxyl group into an amine-reactive carbonate, which can then be reacted with a variety of amine-containing molecules. mdpi.com This strategy has been used to synthesize α-hydrazide-ω-propargyl PEG by reacting the activated PEG with tert-butyl carbazate (B1233558), followed by deprotection. mdpi.comresearchgate.net The hydrazide can subsequently be converted to an amine. Similarly, reaction with cysteamide can introduce a terminal thiol group. mdpi.comresearchgate.net
| Desired Functionality | Reagents | Yield | Reference |
| Carboxyl | Succinic anhydride, DMAP, TEA | 92% | mdpi.comresearchgate.net |
| Amine-reactive carbonate | 4-Nitrophenyl chloroformate, TEA | 80% | mdpi.com |
| Hydrazide | 1. p-NPC, TEA 2. tert-Butyl carbazate 3. TFA | 86% (final product) | mdpi.comresearchgate.net |
Conversion to Alternative Reactive End Groups (e.g., Carboxyl, Mercapto, Hydrazide)
The terminal hydroxyl group of Propargyl-PEG-OH can be chemically modified to introduce a variety of other reactive functionalities, thereby creating a diverse range of heterobifunctional PEG linkers. These conversions allow for tailored conjugation strategies to different biomolecules or surfaces.
Carboxylation: The hydroxyl group can be converted to a carboxylic acid. A common method involves reacting the Propargyl-PEG-OH with succinic anhydride in the presence of a base and catalyst, such as triethylamine (TEA) and 4-(dimethylamino)pyridine (DMAP). mdpi.comresearchgate.net This reaction results in the formation of an ester linkage and a terminal carboxyl group, yielding α-carboxyl-ω-propargyl PEG. mdpi.comresearchgate.net One study reported a high yield of 92% for this conversion. mdpi.comresearchgate.net
Mercaptanylation (Thiolation): To introduce a mercapto (thiol) group, a multi-step process is often employed. First, the hydroxyl group is activated, for example, with 4-nitrophenyl chloroformate (p-NPC). The activated PEG is then reacted with a compound containing both an amine and a protected thiol, such as cysteamide. researchgate.netconsensus.app Following the reaction with cysteamide, a deprotection step is necessary to yield the free thiol group. researchgate.netconsensus.app
Hydrazide Formation: A hydrazide group can be introduced through a two-step sequence. The hydroxyl terminus of the Propargyl-PEG-OH is first activated, typically with p-NPC, to create an amine-reactive intermediate. mdpi.comresearchgate.net This intermediate is then reacted with a protected hydrazide, such as tert-butyl carbazate. The final step involves the removal of the tert-butyl protecting group using an acid like trifluoroacetic acid (TFA), which yields the α-hydrazide-ω-propargyl PEG. mdpi.comresearchgate.net This sequential process has been shown to be highly efficient. mdpi.comresearchgate.net
Table 1: Conversion of Propargyl-PEG-OH to Other Functional Groups
| Target Functional Group | Reagents | Reported Yield | Reference |
|---|---|---|---|
| Carboxyl | Succinic anhydride, DMAP, TEA | 92% | mdpi.comresearchgate.net |
Activation Strategies via Carbonate or Mesylate Intermediates
To facilitate the reaction of the hydroxyl group with nucleophiles like amines, it must first be activated to create a better leaving group. Carbonate and mesylate intermediates are commonly used for this purpose.
Carbonate Activation: A widely used method for activating the hydroxyl group is its conversion to a succinimidyl carbonate or a p-nitrophenyl carbonate.
N,N'-Disuccinimidyl carbonate (DSC): This reagent activates the terminal hydroxyl group to form a succinimidyl carbonate. This activated PEG can then readily react with primary amines to form a carbamate (B1207046) linkage. researchgate.net
4-Nitrophenyl chloroformate (p-NPC): Reacting Propargyl-PEG-OH with p-NPC in the presence of a base like triethylamine converts the hydroxyl group into a p-nitrophenyl carbonate. mdpi.comresearchgate.net This intermediate is highly reactive towards amines. The reaction progress can be monitored as the conversion efficiency has been reported to be as high as 98.2%. mdpi.com Yields for the isolation of the p-NPC activated product have been reported at 80%. mdpi.comresearchgate.net
Mesylate Activation: The hydroxyl group can also be activated by converting it to a mesylate (methanesulfonate) ester. This is typically achieved by reacting the Propargyl-PEG-OH with methanesulfonyl chloride (MsCl) in the presence of a base. The resulting Propargyl-PEG-Ms is a useful intermediate as the mesylate is an excellent leaving group, making it suitable for subsequent nucleophilic substitution reactions. broadpharm.com
Table 2: Activation of Propargyl-PEG-OH
| Activating Agent | Intermediate Formed | Key Features | Reference |
|---|---|---|---|
| N,N'-Disuccinimidyl carbonate (DSC) | Succinimidyl carbonate | Forms reversible conjugates with amines. | researchgate.net |
| 4-Nitrophenyl chloroformate (p-NPC) | p-Nitrophenyl carbonate | Highly reactive towards amines; high conversion efficiency. | mdpi.comresearchgate.net |
| Methanesulfonyl chloride (MsCl) | Mesylate (Ms) | Creates an excellent leaving group for nucleophilic substitution. | broadpharm.com |
Scalability and Efficiency Considerations in Propargyl-PEG-OH Synthesis
The practical application of Propargyl-PEG-OH often requires its production on a larger scale. Therefore, the scalability and efficiency of the synthetic route are critical considerations.
Efficiency in Synthesis: High efficiency is a key goal in synthesizing heterobifunctional PEGs. One approach starts with a commercially available α-hydroxyl-ω-carboxyl PEG, where the carboxyl group is first modified to a propargyl group. mdpi.com This method has been reported to produce the desired α-hydroxyl-ω-propargyl PEG with a high yield of 96.2%. mdpi.com Another strategy involves the Cu(I)-catalyzed click reaction between an alkyne-terminated OEG and an azide-functionalized OEG to build longer PEG chains, such as PEG16, with reported yields as high as 98%. nih.gov
Reactivity and Mechanistic Studies of Propargyl Peg16 Oh
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG16-OH
The most prominent reaction involving this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" reaction is known for its high efficiency, specificity, and biocompatibility, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between the alkyne of the PEG derivative and an azide-functionalized molecule. acs.org The reaction is robust and can be performed in various solvents, including water, which is crucial for biological applications. beilstein-journals.org
Reaction Kinetics and Optimization in Aqueous Media
The kinetics of the CuAAC reaction with PEG-alkynes are highly dependent on the reaction conditions. The process typically requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. beilstein-journals.org The use of a stabilizing ligand for the Cu(I) ion, such as tris-(benzyltriazolylmethyl)amine (TBTA), is often employed to prevent catalyst disproportionation and oxidation in aqueous media, thereby enhancing reaction rates. researchgate.net
Optimization studies have shown that catalyst loading, ligand concentration, temperature, and pH are critical parameters. For instance, increasing the catalyst concentration generally accelerates the reaction, but high copper levels can be cytotoxic in biological settings. biochempeg.com Therefore, optimized protocols often use low mol% of the copper catalyst. researchgate.netmdpi.com The reaction proceeds efficiently at room temperature, though slight warming can sometimes increase the rate. researchgate.net Most of the reaction is typically completed within the first 24 hours. acs.org
| Parameter | Optimized Condition | Rationale / Effect |
| Catalyst | Copper(I) | The essential catalytic species for the cycloaddition. biochempeg.com |
| Ligand | TBTA or other triazole-based ligands | Stabilizes Cu(I) in aqueous media, preventing oxidation and improving reaction efficiency. researchgate.net |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) precursors to the active Cu(I) state in situ. beilstein-journals.org |
| Solvent | Aqueous media (e.g., water, PBS) | Allows for reactions under physiologically relevant conditions. beilstein-journals.org |
| Temperature | Room Temperature (~25°C) | Provides a balance between reaction rate and stability of biological molecules. researchgate.net |
| Reactant Ratio | Near-equimolar or slight excess of one reactant | Drives the reaction to completion. |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Metal-Free Click Reactions
While CuAAC is highly efficient, the potential toxicity of the copper catalyst has driven the development of metal-free alternatives. biochempeg.com Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is the most common alternative. However, SPAAC requires a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) instead of a terminal alkyne like the one in this compound. The high ring strain of the cyclooctyne lowers the activation energy, allowing the reaction to proceed without a catalyst. biochempeg.com
Therefore, This compound is not a direct participant in SPAAC reactions . Instead, for a metal-free approach, one would use a PEG linker functionalized with a strained alkyne. The choice between CuAAC (using this compound) and SPAAC depends on the application's tolerance for copper.
Alternative Functionalization Pathways of the Propargyl Moiety (e.g., Thiylation)
The terminal alkyne of this compound can participate in reactions other than cycloadditions. One notable pathway is the thiol-yne reaction, which involves the addition of a thiol (R-SH) across the alkyne's triple bond. This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by a base. The thiol-yne reaction can proceed in a stepwise manner, potentially adding one or two thiol molecules to the alkyne, leading to vinyl sulfide (B99878) or dithioether products, respectively. This reaction is also considered a "click" reaction due to its efficiency and orthogonality, providing an alternative method for conjugation and polymer network formation. nih.gov
Role of the PEG16 Spacer in Reaction Efficiency and Steric Hindrance Mitigation
The 16-unit polyethylene (B3416737) glycol (PEG) chain plays a crucial role in the utility of this compound.
Solubility: The hydrophilic nature of the PEG spacer significantly enhances the water solubility of the molecule and any hydrophobic molecule it is attached to. medkoo.com This is critical for performing reactions in aqueous buffers and for biological applications. biochempeg.com
Steric Hindrance Mitigation: The long, flexible PEG chain acts as a spacer arm, extending the reactive propargyl group away from the surface of a larger molecule or nanoparticle to which the hydroxyl end might be attached. This extension minimizes steric hindrance, making the alkyne more accessible to its reaction partner (e.g., an azide (B81097) on another bulky molecule). nih.gov
Improved Pharmacokinetics: In therapeutic or diagnostic applications, PEGylation is known to improve the pharmacokinetic properties of molecules. nih.gov The PEG16 spacer can help reduce undesired interactions with cells and proteins, sometimes referred to as a "stealth" effect, although longer PEG chains are often more effective in this regard. nih.govresearchgate.net Studies have shown that the length of the PEG spacer is a critical parameter that must be optimized for specific applications, as it can significantly impact targeting efficiency and biological interactions. nih.govnih.gov
Applications in Chemical Biology and Bioconjugation
Conjugation to Peptides and Proteins
The covalent attachment of PEG chains, or PEGylation, to peptides and proteins is a primary application of Propargyl-PEG16-OH. This modification can enhance the therapeutic properties of protein-based drugs. researchgate.netcreativepegworks.com
Site-specific bioconjugation ensures that the PEG chain is attached to a precise location on a peptide or protein, creating a homogeneous product that preserves the biomolecule's function. escholarship.orgnih.gov The terminal alkyne of this compound is central to achieving this specificity through click chemistry.
One primary strategy involves the genetic incorporation of a non-canonical amino acid containing an azide (B81097) group into the protein's structure at a desired location. nih.gov The azide group serves as a chemical handle that is bioorthogonal, meaning it does not react with other functional groups found in biological systems. The subsequent reaction with the alkyne on this compound, catalyzed by copper(I), forms a stable triazole linkage, covalently attaching the PEG chain to the specified site. nih.govbiochempeg.com
Another approach is to modify a native amino acid residue, such as an N-terminal serine or a genetically introduced cysteine, to bear an azide group. nih.govrsc.org For example, a protein with a unique, accessible cysteine residue can be modified with an azide-containing reagent, preparing it for specific conjugation with this compound. nih.gov This method allows for precise control over the location and number of attached PEG molecules. creativepegworks.com
A notable example demonstrated the site-specific incorporation of p-propargyloxyphenylalanine (pPa), a tyrosine analog with an alkyne group, into proteins using a cell-free synthesis system. nih.gov This allows for direct, linker-less conjugation with azide-modified molecules. Conversely, proteins containing an azide-bearing amino acid like p-azido-l-phenylalanine (pAz) can be directly conjugated to alkyne-functionalized molecules like this compound. nih.gov
Table 1: Comparison of Site-Specific Conjugation Strategies
| Strategy | Description | Key Requirement | Resulting Linkage |
| Non-Canonical Amino Acid Incorporation | Genetic encoding of an azide-containing amino acid (e.g., pAz) into the protein backbone. | Modified expression system (tRNA/tRNA synthetase pair). | Stable triazole via CuAAC. |
| Post-Translational Modification | Chemical modification of a specific native amino acid (e.g., Cysteine, N-terminus) to introduce an azide. | A unique and accessible amino acid residue. | Stable triazole via CuAAC. |
| "Reverse" Click Chemistry | Incorporation of an alkyne-containing amino acid (e.g., pPa) into the protein for reaction with an azide-PEG. | Modified expression system. | Stable triazole via CuAAC. |
PEGylation of peptides and proteins with reagents like this compound significantly alters their biopharmaceutical properties. researchgate.netbiopharminternational.com The attachment of the hydrophilic and flexible PEG chain increases the molecule's hydrodynamic volume. youtube.com This enlarged size reduces renal clearance, thereby prolonging the circulation half-life of the therapeutic protein in the body. researchgate.netcreativepegworks.com
Furthermore, the PEG chain acts as a steric shield, masking the protein surface. This shielding can decrease immunogenicity and antigenicity by hindering recognition by the immune system. researchgate.netyoutube.com It also provides protection against proteolytic degradation by enzymes, enhancing the protein's stability in vivo. creativepegworks.com While these modifications are generally beneficial, a potential disadvantage can be a reduction in the protein's specific activity if the PEG chain sterically hinders the active or binding site. youtube.com
Table 2: Effects of PEGylation on Protein Properties
| Property | Effect of PEGylation | Rationale |
| Circulation Half-Life | Increased | Larger hydrodynamic size reduces kidney filtration. researchgate.netcreativepegworks.com |
| Immunogenicity | Decreased | Steric shielding of epitopes on the protein surface. researchgate.net |
| Proteolytic Resistance | Increased | PEG chain physically blocks access by proteases. creativepegworks.com |
| Solubility | Increased | The hydrophilic nature of the PEG polymer enhances solubility. mdpi.com |
| Biological Activity | Potentially Decreased | Steric hindrance at the protein's active or binding site. youtube.com |
Functionalization of Oligonucleotides and Nucleic Acid Constructs
The principles of click chemistry are also applied to the modification of oligonucleotides and nucleic acid constructs. This compound can be used to impart the beneficial properties of PEG to DNA and RNA strands. Modified oligonucleotides containing a 2'-O-propargyl group can be synthesized, providing a handle for conjugation. researchgate.net
By reacting an azide-modified oligonucleotide with this compound, a PEG chain can be site-specifically attached. This PEGylation can improve the solubility of the nucleic acid, enhance its stability against nuclease degradation, and alter its pharmacokinetic profile for therapeutic applications. Research has demonstrated the synthesis of 2'-O-propargyl oligoribonucleotides using phosphoramidite (B1245037) chemistry on automated synthesizers, confirming the feasibility of introducing the propargyl handle for subsequent click reactions. researchgate.net This functionalization is crucial for the development of nucleic acid-based therapeutics and diagnostics.
Development of Biocompatible Linkers for Molecular Probes
The bifunctional nature of this compound makes it an ideal component for constructing biocompatible linkers used in molecular probes. The PEG segment ensures that the linker is soluble in aqueous biological environments and minimizes non-specific interactions. mdpi.com
This compound serves as a versatile scaffold for creating fluorescently labeled probes. labinsights.nl A common strategy involves reacting the propargyl terminus of the molecule with an azide-functionalized fluorescent dye (e.g., an azide-modified coumarin (B35378) or rhodamine). This click reaction yields a stable, fluorescently tagged PEG molecule. nih.gov
The remaining hydroxyl group on the PEG chain can then be activated (e.g., converted to an NHS ester or other reactive group) to enable its conjugation to a biomolecule of interest, such as an antibody or a small molecule ligand. broadpharm.commdpi.com This creates a complete molecular probe where the PEG chain acts as a flexible, biocompatible spacer between the targeting moiety and the fluorescent reporter tag. This spacing can be critical to prevent the dye from interfering with the biological activity of the targeting molecule. nih.gov Such probes are essential tools for various bio-imaging techniques, including fluorescence microscopy and flow cytometry. promega.com
Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study the function of enzymes within complex biological systems. um.esresearchgate.net ABPP typically employs small molecule probes that covalently bind to the active site of a specific class of enzymes. nih.gov These probes often contain a reporter handle, such as an alkyne or azide, for subsequent detection and identification. researchgate.net
The propargyl group is a frequently used handle in ABPP probes. nih.gov For instance, a probe can be designed with a reactive group to target a specific enzyme and a propargyl group for reporting. After the probe labels its target protein in a cell lysate or even in living cells, an azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) is added. The click reaction with the probe's propargyl group attaches the reporter, allowing for visualization or enrichment of the labeled proteins. nih.govnih.gov
This compound can be used to synthesize the reporter portion of this system. For example, an azide can be attached to the hydroxyl end of this compound, and a fluorescent dye can be clicked onto the propargyl end, creating an Azide-PEG16-Fluorophore reporter molecule. This PEGylated reporter offers enhanced solubility and biocompatibility, which is particularly advantageous for experiments in living systems.
Design of Multivalent Glycoconjugates and Dendrimers
Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a crucial biological phenomenon, particularly in carbohydrate-protein recognition events that mediate processes like pathogen adhesion and immune responses. medchemexpress.com The construction of synthetic multivalent glycoconjugates and glycodendrimers allows researchers to mimic these natural interactions and develop potent inhibitors or molecular probes. This compound serves as a key building block in the assembly of these complex structures, primarily through the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govglenresearch.com
The synthetic strategy typically involves the terminal propargyl group of this compound reacting with a carbohydrate molecule that has been chemically modified to contain an azide group. nih.gov The PEG linker provides several advantages, including enhanced water solubility and biocompatibility of the final glycoconjugate. axispharm.com Furthermore, the defined length of the PEG chain allows for precise control over the spatial presentation of the carbohydrate ligands, a critical factor in optimizing binding affinity to target lectins or other carbohydrate-binding proteins. mdpi.comresearchgate.net
The hydroxyl terminus of this compound can be further functionalized or attached to a core scaffold, enabling the creation of dendrimeric structures with a high density of carbohydrate ligands on their periphery. nih.govnih.gov For instance, a core molecule with multiple reactive sites can be coupled to several this compound-azido-carbohydrate units, resulting in a glycodendrimer. These structures can exhibit significantly enhanced binding avidity to their biological targets compared to their monovalent counterparts, a phenomenon known as the "cluster glycoside effect".
Table 1: Key Reactions in the Synthesis of Multivalent Glycoconjugates using this compound
| Reaction Type | Reactants | Product Feature | Reference |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Azide-modified carbohydrate | Stable 1,2,3-triazole linkage | nih.govacs.org |
| Functionalization of Hydroxyl Group | This compound, Activating agent (e.g., tosyl chloride) | Reactive terminus for scaffold attachment | mdpi.comresearchgate.net |
Integration into PROTAC Linker Chemistry and Degradation Systems
Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic agents designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate specific disease-causing proteins. mdpi.comnih.gov A PROTAC is a heterobifunctional molecule composed of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.govnih.gov The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI. nih.gov
This compound is an ideal candidate for incorporation into PROTAC linkers. The PEG component of the linker is the most common motif used in PROTAC design, with studies indicating that over half of reported PROTACs utilize PEG linkers. nih.gov The inclusion of a PEG chain, such as the one in this compound, can enhance the aqueous solubility and cell permeability of the PROTAC molecule. nih.gov The defined length of the PEG16 chain allows for systematic optimization of the distance between the POI and the E3 ligase to achieve efficient protein degradation. nih.govborenpharm.com
The propargyl group of this compound facilitates its conjugation to either the POI-binding ligand or the E3 ligase-binding ligand using CuAAC click chemistry. axispharm.combroadpharm.com This modular approach allows for the rapid assembly of a library of PROTACs with varying linker lengths and attachment points, accelerating the discovery of potent and selective protein degraders. nih.gov The terminal hydroxyl group can be readily modified to attach to the other binding moiety, completing the heterobifunctional structure of the PROTAC.
Recent advancements have highlighted the use of propargyl-containing linkers in the construction of sophisticated degradation systems. For example, a photoswitchable aptamer-based PROTAC was developed using a click reaction involving a thalidomide-O-amido-propargyl moiety to mitigate systemic toxicity. mdpi.com This demonstrates the versatility of the propargyl group in creating advanced targeted protein degradation platforms.
Table 2: Role of this compound Components in PROTACs
| Component | Function | Significance in PROTAC Performance | Reference |
| Propargyl Group | Enables "click chemistry" conjugation to ligands | Facilitates modular and efficient synthesis of PROTAC libraries | axispharm.combroadpharm.com |
| PEG16 Chain | Optimizes linker length and improves solubility | Influences ternary complex formation and cell permeability | nih.govborenpharm.com |
| Hydroxyl Group | Provides a point of attachment for the second ligand | Allows for the completion of the heterobifunctional PROTAC structure | mdpi.comresearchgate.net |
Applications in Materials Science and Polymer Engineering
Surface Functionalization of Biomaterials and Solid Substrates
The ability to tailor the surface properties of materials is critical for applications ranging from biomedical implants to microelectronics. Propargyl-PEG16-OH is an ideal molecule for surface modification, providing a foundation for subsequent functionalization via its exposed propargyl group.
Covalent grafting ensures the robust and stable attachment of polymer chains to a substrate. The bifunctional nature of this compound allows it to be anchored to various surfaces through its hydroxyl group, leaving the propargyl group available for further reactions.
Inorganic Surfaces (Silica): Silica (B1680970) (SiO₂) and other metal oxide surfaces are rich in surface silanol (B1196071) (Si-OH) groups. These groups can be used to covalently graft this compound. A common method involves a two-step process where the silica surface is first treated with a silane (B1218182) coupling agent, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amine functionalities. The hydroxyl end of this compound can then be activated (e.g., by converting it to an N-hydroxysuccinimide ester) and reacted with the surface amines to form a stable amide bond. This process results in a dense layer of PEG chains, terminated with reactive propargyl groups, which can be used to immobilize biomolecules or other polymers via click chemistry.
Polymeric Surfaces (PEEK): Polyetheretherketone (PEEK) is a high-performance thermoplastic known for its mechanical robustness and chemical resistance, making it a popular choice for medical implants. mdpi.com However, its inherent bio-inertness and hydrophobicity can limit its integration with biological tissues. mdpi.com Surface modification is therefore crucial to enhance its bioactivity. mdpi.com To graft this compound onto the chemically inert PEEK surface, the surface must first be activated. One strategy involves the reduction of the ketone groups on the PEEK backbone to hydroxyl groups. unipd.it These newly formed hydroxyls can then serve as anchor points. This compound can be attached through these sites, effectively creating a hydrophilic, biocompatible PEG layer on the PEEK surface. nih.gov This modification not only improves hydrophilicity but also presents a field of terminal propargyl groups ready for the covalent attachment of bioactive molecules, such as cell-adhesive peptides or growth factors, via click chemistry. mdpi.com
Microcontact printing (µCP) is a soft lithography technique used to create micro- and nanoscale patterns on surfaces. unipd.it The process utilizes a patterned elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to transfer "inks" onto a substrate. unipd.it
This compound is highly suitable for such patterning strategies. A substrate can first be uniformly coated with a self-assembled monolayer of this compound. The PEG component of the molecule renders the surface resistant to non-specific protein adsorption and cell adhesion. Subsequently, an "ink" containing an azide-functionalized molecule of interest (e.g., a peptide, protein, or DNA strand) can be patterned onto the surface using a PDMS stamp. The azide (B81097) groups in the ink react specifically with the propargyl groups on the surface in the areas of contact via the CuAAC click reaction. This creates a high-resolution pattern of the immobilized biomolecule against a non-fouling PEG background, which is useful for applications such as biosensors, cell culture studies, and microarray development.
Fabrication of Functional Hydrogels and Polymeric Scaffolds
Hydrogels are three-dimensional, water-swollen polymer networks widely used in tissue engineering, drug delivery, and as scaffolds for cell culture. This compound is a valuable component in the synthesis of advanced hydrogels due to its role in forming well-defined network structures via click chemistry.
The formation of a hydrogel network requires the crosslinking of polymer chains. Click chemistry, particularly the azide-alkyne cycloaddition, offers a highly efficient and orthogonal method for hydrogel formation under mild, often biocompatible, conditions.
To fabricate a hydrogel using this compound, it is typically mixed with a multi-arm polymer functionalized with azide groups. A common crosslinker is a four- or eight-arm PEG that has been end-functionalized with azide moieties. When these two components are mixed in the presence of a copper(I) catalyst, a rapid cycloaddition reaction occurs between the propargyl groups of this compound and the azide groups of the multi-arm PEG. This reaction forms stable triazole linkages, resulting in the formation of a covalently crosslinked hydrogel network. The reaction is highly specific, proceeds quickly at room temperature, and does not generate toxic byproducts, making it ideal for encapsulating cells or sensitive biological molecules. nih.gov
A key advantage of using components like this compound for hydrogel synthesis is the ability to precisely control the material properties of the final gel. nih.gov The mechanical stiffness, swelling ratio, and degradation rate of the hydrogel can be engineered by modulating several factors during preparation.
Polymer Concentration: Increasing the total weight percentage of the polymer precursors (this compound and the azide-functionalized crosslinker) in the initial solution leads to a more densely crosslinked network. This results in a hydrogel with a higher storage modulus (greater stiffness) and a lower equilibrium swelling ratio.
Crosslinker Stoichiometry: The molar ratio of propargyl groups to azide groups directly influences the crosslinking density. A stoichiometric ratio of 1:1 generally yields the most efficiently crosslinked network with the highest stiffness. By deviating from this ratio, the crosslinking density can be reduced, resulting in a softer, more pliable hydrogel.
Precursor Molecular Weight: The length of the PEG chains in the precursors affects the mesh size of the polymer network. Using longer PEG chains (higher molecular weight) results in a larger distance between crosslinks, leading to a hydrogel with a higher swelling capacity and lower mechanical stiffness.
These tunable properties are critical for tissue engineering applications, where the scaffold's mechanical properties should ideally match those of the target tissue to promote proper cell function and tissue regeneration.
| Parameter | Effect on Hydrogel Properties |
| ↑ Polymer Concentration | ↑ Storage Modulus (Stiffness)↓ Swelling Ratio |
| ↑ Crosslinker Functionality (e.g., 4-arm to 8-arm) | ↑ Crosslink Density↑ Storage Modulus (Stiffness)↓ Gelation Time |
| ↑ Precursor Molecular Weight | ↓ Storage Modulus (Stiffness)↑ Swelling Ratio↑ Mesh Size |
| Propargyl:Azide Ratio (approaching 1:1) | ↑ Crosslink Efficiency↑ Storage Modulus (Stiffness) |
This table illustrates the general principles of how adjusting formulation parameters can tune the final properties of a PEG-based hydrogel formed via click chemistry.
Synthesis of Advanced Polymeric Architectures
Beyond surfaces and simple networks, this compound serves as a fundamental building block for creating complex, well-defined polymeric architectures. Its heterobifunctional nature allows it to act as a linker between different polymer chains or as a side chain for creating more intricate structures. mdpi.com
Block Copolymers: Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. This compound can be used to synthesize A-B or A-B-C type block copolymers. For example, an azide-terminated polymer 'A' (e.g., poly(ε-caprolactone)-N₃) can be "clicked" to this compound to form an A-B diblock copolymer. researchgate.net The remaining hydroxyl group can then be used to initiate the polymerization of a third monomer, 'C', to form an A-B-C triblock copolymer. acs.org
Graft Copolymers: Graft copolymers consist of a main polymer backbone with polymeric side chains attached. This compound can be used as the side chain in a "grafting-onto" approach. nih.gov A polymer backbone containing multiple azide groups is first synthesized. Then, this compound is attached to these azide sites via the CuAAC reaction, resulting in a brush-like structure with a dense layer of PEG side chains. nih.gov This architecture is useful for creating materials with unique solution properties or for designing advanced drug delivery vehicles. rsc.org
Dendritic and Hyperbranched Polymers: The propargyl group is also instrumental in the iterative synthesis of dendritic or hyperbranched polymers. acs.orgnih.gov By using monomers that contain both an azide and other reactive groups, this compound can be clicked onto a core molecule. The other reactive groups can then be converted to azides, allowing for the attachment of another layer of this compound. Repeating this process allows for the construction of highly branched, generation-based dendritic structures with a PEG corona.
Block Copolymers and Graft Copolymers with Defined Functionality
This compound serves as a critical component in the synthesis of well-defined block and graft copolymers. The propargyl group provides a reactive handle for "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high efficiency and specificity. nih.gov This allows for the covalent linking of the PEG chain to other polymer backbones or blocks that have been functionalized with azide groups.
In the formation of block copolymers , this compound can be used as an initiator or a modular segment. For instance, a polymer chain can be grown from the hydroxyl end, and the propargyl group can then be "clicked" to another polymer block, creating a defined A-B or A-B-C block copolymer structure. mdpi.com These copolymers are valuable for their ability to self-assemble into various nanostructures.
For graft copolymers , the propargyl group enables the "grafting-to" approach, where pre-synthesized this compound chains are attached to a polymer backbone containing multiple azide functionalities. nih.govresearchgate.net This method allows for control over the density and length of the grafted PEG chains. dovepress.com Such graft copolymers, where a hydrophobic backbone is grafted with hydrophilic PEG chains, are amphiphilic and can act as surfactants or surface modifiers. nih.govmdpi.com The resulting materials often exhibit enhanced properties derived from the discrete nature of their backbone and side chains. nih.gov For example, polysaccharide-based block and graft copolymers are synthesized for their biocompatibility and biodegradability, with the PEG component enhancing their utility in biomaterials. researchgate.net
The table below summarizes research findings related to the synthesis of functional copolymers using propargyl-functionalized components.
| Copolymer Type | Synthesis Strategy | Key Feature of Propargyl Group | Resulting Functionality |
| Block Copolymers | Click chemistry (e.g., CuAAC) conjugation of polymer blocks. mdpi.comresearchgate.net | Provides a highly efficient and specific reaction site for linking polymer segments. nih.gov | Creation of amphiphilic structures for drug delivery systems and nanocarriers. researchgate.net |
| Graft Copolymers | "Grafting-to" a polymer backbone via click chemistry. nih.govnih.gov | Allows for controlled attachment of PEG side chains to a central polymer. dovepress.com | Development of anti-biofouling surfaces and materials with improved biocompatibility. researchgate.netnih.gov |
| Polysaccharide-PEG Copolymers | Oxime click reaction on polysaccharides with a reducing end. researchgate.net | Enables end-modification of natural polymers. researchgate.net | Combines the biodegradability of polysaccharides with the properties of PEG for biomaterial applications. researchgate.net |
Nanoparticle Functionalization and Assembly
The functionalization of nanoparticles with this compound is a key strategy for improving their utility, particularly in biomedical applications. The propargyl group is ideal for surface modification via click chemistry, allowing for the covalent attachment of the PEG chains to nanoparticle surfaces that have been pre-functionalized with azide groups. researchgate.netnih.gov This method has been successfully used for various types of nanoparticles, including those made of gold, iron oxide, and silica. researchgate.netnih.govrsc.org
This surface modification, often referred to as PEGylation, creates a hydrophilic and biocompatible coating on the nanoparticles. nih.govrsc.org The PEG layer provides colloidal stability, preventing the aggregation of nanoparticles in biological media. rsc.org Furthermore, the covalent bond formed through click chemistry ensures the robust and irreversible attachment of the PEG chains to the nanoparticle surface. researchgate.netnih.gov
The terminal alkyne on this compound also facilitates the controlled assembly of nanoparticles. By reacting alkyne-functionalized nanoparticles with surfaces or other molecules bearing azide groups, well-ordered monolayers and other structured assemblies can be created. researchgate.netnih.gov This precise control over nanoparticle organization is crucial for applications in electronics, data storage, and biosensing. nih.gov The propargyl group can also be used as a starting point for creating more complex dendritic structures on a nanoparticle surface by reacting with multi-azide compounds. researchgate.net
Role of PEG Chain Length (PEG16) in Material Performance
The length of the polyethylene (B3416737) glycol chain is a critical parameter that dictates the performance of materials incorporating this compound. The "16" denotes 16 repeating units of ethylene (B1197577) glycol, which imparts a specific balance of properties to the final construct.
Influence on Hydrophilicity and Aqueous Solubility of Constructs
The PEG16 chain significantly enhances the hydrophilicity and aqueous solubility of the molecules or materials to which it is attached. dovepress.comrsc.org Polyethylene glycol is inherently water-soluble due to the ability of its ether oxygen atoms to form hydrogen bonds with water molecules. Grafting or conjugating PEG chains onto hydrophobic polymers or nanoparticles can render them dispersible or soluble in aqueous environments. dovepress.comrsc.org
The specific length of the PEG chain influences the degree of hydrophilicity. While longer PEG chains generally lead to higher water solubility, even a relatively moderate length like PEG16 can substantially improve the solubility of hydrophobic molecules. nih.gov For example, studies on polystyrene-based block copolymers have shown that longer PEG segments at the polymer film surface increase surface hydrophilicity. nih.gov Research on chitosan (B1678972) nanoparticles also demonstrated that grafting with PEG increased the water solubility of the chitosan. dovepress.com The improved aqueous solubility is particularly important for nanoparticles designed for biological applications, as it allows for their administration and transport in the body. rsc.org
The table below illustrates the effect of PEG chain length on the surface wettability of modified polymer films, a key indicator of hydrophilicity.
| Polymer System | PEG Chain Length (repeat units) | Water Contact Angle (θw) | Observation | Reference |
| Polystyrene-based block copolymers | ~5 | Higher θw (less hydrophilic) | Shorter PEG chains result in a less hydrophilic surface. | nih.gov |
| Polystyrene-based block copolymers | Longer than 5 | 83°–85° | Longer PEG segments lead to increased surface hydrophilicity. | nih.gov |
| Polyphenylsulfone membranes | N/A (increasing concentration) | Decreased from 78° to 50° | Addition of PEG-PPG-PEG copolymer increases surface hydrophilicity. | mdpi.com |
Note: The data presented is illustrative of the general principle of PEG chain length on hydrophilicity and is based on findings from related systems.
Impact on Steric Stabilization and Biorecognition Interfaces
The PEG16 chain plays a crucial role in providing steric stabilization to nanoparticles and other constructs. nih.gov When attached to a surface, the flexible PEG chains extend into the surrounding medium, creating a hydrated layer that sterically hinders the close approach of other particles, thus preventing aggregation. nih.gov This steric barrier is also effective at preventing the non-specific adsorption of proteins and other biomolecules, a phenomenon known as bio-fouling. nih.gov
Reducing non-specific protein adsorption is critical for biomaterials and in-vivo applications of nanoparticles, as it can prevent their rapid clearance from the bloodstream by the immune system. dovepress.com The effectiveness of steric stabilization and the prevention of bio-fouling are dependent on both the length of the PEG chains and their grafting density on the surface. While longer chains can provide a thicker protective layer, a dense layer of moderately sized chains like PEG16 can also be highly effective. dovepress.com
The creation of these "stealth" surfaces is essential for developing effective drug delivery systems and implantable biomedical devices. researchgate.net By minimizing unwanted interactions with biological components, the PEGylated materials can circulate longer in the body and are less likely to trigger an adverse immune response. dovepress.comnih.gov
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the covalent structure of Propargyl-PEG16-OH, ensuring the presence of both the propargyl and hydroxyl terminal groups, and verifying the integrity of the PEG backbone.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the propargyl group, the repeating ethylene (B1197577) glycol units, and the terminal hydroxyl group. The ratio of the integrals of these signals is used to confirm the structure and the degree of polymerization. researchgate.netrsc.org For a related, shorter analog, propargyl-TEG-OH, characteristic shifts have been reported in deuterated chloroform (CDCl₃). doi.org These can be extrapolated to this compound. The methylene protons of the PEG backbone typically appear as a large, overlapping multiplet or singlet around 3.60 ppm. researchgate.net The protons of the propargyl group are highly characteristic: the methylene protons adjacent to the ether linkage appear as a doublet around 4.1-4.2 ppm, while the terminal alkyne proton gives a triplet at approximately 2.4 ppm. doi.org
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbons of the PEG backbone resonate in the range of 61-73 ppm. The carbons of the propargyl group are also clearly identifiable, with the acetylenic carbons appearing around 75 and 79 ppm and the methylene carbon appearing at approximately 58 ppm. doi.org
Expected NMR Chemical Shifts (δ) for this compound in CDCl₃
| Assignment | Nucleus | Expected Chemical Shift (ppm) | Description |
|---|---|---|---|
| HC≡C- | ¹H | ~2.4 (t) | Terminal alkyne proton |
| -O-CH₂-C≡CH | ¹H | ~4.2 (d) | Propargyl methylene protons |
| -O-CH₂-CH₂-O- | ¹H | ~3.6 (m) | PEG backbone protons |
| -CH₂-OH | ¹H | Variable | Terminal hydroxyl proton |
| HC≡C- | ¹³C | ~75 | Terminal alkyne carbon |
| HC≡C- | ¹³C | ~79 | Internal alkyne carbon |
| -O-CH₂-C≡CH | ¹³C | ~58 | Propargyl methylene carbon |
| -O-CH₂-CH₂-O- | ¹³C | 61-73 | PEG backbone carbons |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds within the molecule.
The most prominent and diagnostic peaks include:
A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the terminal alcohol group.
A sharp, weak to medium absorption band around 2100-2150 cm⁻¹, which is indicative of the C≡C triple bond stretch of the terminal alkyne.
A sharp peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.
Strong C-H stretching vibrations between 2850 and 3000 cm⁻¹ arising from the numerous methylene groups in the PEG backbone. researchgate.net
A very strong and characteristic C-O-C ether stretching band, typically found between 1050 and 1150 cm⁻¹, which dominates the fingerprint region and confirms the polyether backbone. researchgate.net
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |
|---|---|---|---|
| 3200-3600 | O-H stretch | Alcohol | Strong, Broad |
| ~3300 | ≡C-H stretch | Alkyne | Medium, Sharp |
| 2850-3000 | C-H stretch | Alkane (PEG) | Strong |
| 2100-2150 | C≡C stretch | Alkyne | Weak-Medium, Sharp |
| 1050-1150 | C-O-C stretch | Ether (PEG) | Very Strong |
Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to prevent fragmentation and observe the molecular ion peak.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C₃₅H₆₈O₁₇), the theoretical monoisotopic mass is 760.445655 Da. An HRMS measurement that corresponds closely to this value provides strong evidence for the correct chemical formula and, by extension, the structure of the compound.
Chromatographic Methods for Purity and Molecular Weight Distribution
Chromatographic techniques are essential for assessing the purity of this compound and, given its polymeric nature, for characterizing its molecular weight distribution.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for characterizing the molecular weight distribution of polymers. lcms.cz GPC separates molecules based on their hydrodynamic volume in solution. For this compound, GPC analysis yields several important parameters:
Number-Average Molecular Weight (Mₙ): The statistical average molecular weight of all polymer chains in the sample.
Weight-Average Molecular Weight (Mₙ): An average that gives more weight to larger polymer chains.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). For a monodisperse polymer, PDI is 1.0. Discrete PEG oligomers like this compound are expected to have a very low PDI, typically less than 1.1, indicating a narrow molecular weight distribution. researchgate.net
The analysis is performed using a calibrated system, often with PEO/PEG standards, to ensure accurate molecular weight determination. lcms.cz
Typical GPC Data for a Propargyl-PEG Derivative
| Parameter | Description | Typical Value |
|---|---|---|
| Mₙ (g/mol) | Number-Average Molecular Weight | ~760 |
| Mₙ (g/mol) | Weight-Average Molecular Weight | ~780 |
| PDI | Polydispersity Index (Mₙ/Mₙ) | < 1.10 |
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to assess the purity of the compound. Using a mode such as reverse-phase HPLC (RP-HPLC), this compound can be separated from non-pegylated starting materials, unreacted propargyl bromide or alcohol, and other potential impurities. The sample is eluted as a single, sharp peak under optimized conditions, and its purity can be quantified by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. This method is highly effective for confirming the absence of small-molecule contaminants.
Advanced Imaging Techniques for Conjugate and Material Analysis
Once this compound is conjugated to molecules, surfaces, or nanoparticles via its terminal propargyl group, advanced imaging techniques become crucial for visualizing the resulting structures and confirming the success of the functionalization. These methods provide spatial information about the distribution and morphology of the PEGylated entity.
Fluorescence Microscopy: This is a widely used technique, particularly when this compound is used to link a fluorescent molecule to a substrate or when the target substrate itself is fluorescent. For instance, after performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach an azide-functionalized fluorescent dye to a surface coated with this compound, fluorescence microscopy can directly visualize the successful conjugation. The intensity and distribution of the fluorescence signal provide qualitative and semi-quantitative information about the uniformity and density of the PEG linker on the surface. nih.govresearchgate.net In cell imaging, this compound can be used to attach fluorophores to specific cellular components, allowing for their visualization within the complex cellular environment. nih.govresearchgate.net
Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for analyzing the morphological changes of a material after PEGylation.
Scanning Electron Microscopy (SEM): SEM is used to examine the surface topography of materials. acs.orgoup.com After functionalizing a material with this compound and subsequent conjugation, SEM can reveal changes in surface texture, roughness, and the formation of specific nanostructures, providing indirect evidence of a successful PEG layer attachment. mdpi.com
Transmission Electron Microscopy (TEM): TEM is essential for visualizing nanoparticles that have been functionalized with this compound. nih.gov It can be used to observe the "halo" or corona of the PEG chains around a nanoparticle core, confirming the presence of the coating. acs.org By measuring the increase in particle diameter after PEGylation, one can estimate the thickness of the PEG layer.
The table below summarizes the application of these imaging techniques in the context of this compound conjugates.
| Imaging Technique | Information Provided | Example Application |
| Fluorescence Microscopy | Spatial distribution and localization of PEGylated conjugates. | Visualizing fluorescently-labeled proteins clicked onto a this compound functionalized biosensor surface. |
| Scanning Electron Microscopy (SEM) | Surface morphology, texture, and topography of bulk materials. | Observing changes in the surface of a polymer film after grafting with this compound. |
| Transmission Electron Microscopy (TEM) | Visualization of PEG layer on nanoparticles; core-shell structures. | Confirming the PEG corona on gold nanoparticles after ligand exchange with Thiol-PEG-Propargyl and subsequent conjugation. |
Quantitative Analysis of Functionalization Efficiency
Determining the degree to which this compound has successfully attached to a target molecule or surface is critical for reproducibility and quality control. Several analytical methodologies are employed to quantify this functionalization efficiency.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Proton NMR is a primary and powerful tool for quantifying the degree of functionalization. intertek.com By comparing the integral of the proton signals from the repeating ethylene glycol units (-O-CH₂-CH₂-O-) of the PEG chain with the integral of a characteristic proton signal from the terminal propargyl group (e.g., the acetylenic proton, -C≡C-H), one can determine the percentage of PEG chains that retain the reactive alkyne. nih.govacs.org After conjugation, the disappearance or shift of the propargyl proton signal and the appearance of new signals from the resulting triazole ring can be used to calculate the reaction efficiency. nih.gov
Interactive Data Table: Example ¹H NMR Data for Efficiency Calculation
This table presents hypothetical ¹H NMR data for a sample of this compound before and after a click chemistry reaction to determine functionalization efficiency.
| Proton Signal | Chemical Shift (δ, ppm) | Pre-Reaction Integral | Post-Reaction Integral | Calculation Notes |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 | 100 (Normalized) | 100 (Normalized) | Used as the internal standard for normalization. Represents the 64 protons of the 16 ethylene glycol units. |
| Acetylenic Proton (-C≡C-H) | ~2.45 | 1.56 | 0.16 | The integral is proportional to the number of protons. Pre-reaction value corresponds to ~100% functionalization (1.56 ≈ 100/64). |
| Triazole Proton (C-H) | ~7.80 | 0 | 1.40 | Appearance of this signal indicates successful click reaction. The integral value corresponds to the reacted portion. |
Functionalization Efficiency (%) = [(Integral of Triazole Proton) / (Initial Integral of Acetylenic Proton)] x 100 = (1.40 / 1.56) x 100 ≈ 89.7%
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is another key technique. nih.govntnu.no For discrete molecules like proteins or oligonucleotides, MS can determine the exact molecular weight of the conjugate. enovatia.comresearchgate.net The mass increase corresponds to the number of this compound units attached. By analyzing the distribution of masses, one can determine the average degree of PEGylation and the efficiency of the conjugation reaction.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is used to separate the successfully PEGylated conjugate from unreacted starting materials (e.g., the protein or the this compound reagent itself). mdpi.com By quantifying the peak areas of the product and the remaining reactants, the conversion efficiency of the reaction can be accurately determined. researchgate.net
Interactive Data Table: Example Fluorogenic Click Assay Data
This table shows representative data from a fluorogenic assay monitoring the conjugation of an azide-dye to a this compound functionalized substrate.
| Time (minutes) | Fluorescence Intensity (Arbitrary Units) | Reaction Completion (%) |
| 0 | 5.2 | 0 |
| 10 | 150.8 | 33.3 |
| 30 | 325.1 | 71.8 |
| 60 | 440.5 | 97.2 |
| 120 | 453.0 | 100 |
Reaction completion is calculated relative to the maximum fluorescence signal achieved at the reaction plateau.
These advanced analytical methods provide a comprehensive toolkit for researchers to visualize and quantify the outcomes of using this compound in various bioconjugation and material science applications, ensuring precise control over the final product.
Future Directions and Emerging Research Avenues
Development of Novel Click Chemistry Variants for Propargyl-PEG16-OH
The primary utility of the propargyl group is its participation in click chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). While robust, the potential cytotoxicity of the copper catalyst has spurred the development of alternative, copper-free click reactions. biochempeg.com These bioorthogonal methods allow for conjugation in living systems without toxic effects. biochempeg.com
Future research is focused on adapting these newer click variants for use with propargyl-PEG linkers:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This prominent copper-free reaction uses strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), which react efficiently with the azide (B81097) partners of propargyl-PEG without a catalyst. biochempeg.com This approach is highly chemoselective and biocompatible. biochempeg.com
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): As an alternative to azide-based reactions, SPANC offers another avenue for copper-free ligation, expanding the toolkit for bioorthogonal chemistry. biochempeg.com
Photo-Click Chemistry: The fusion of photochemical techniques with click chemistry has given rise to light-triggered reactions, offering spatial and temporal control over conjugation processes. nih.gov
Improved Catalyst Systems: For applications where CuAAC is still preferred, research is ongoing to develop immobilized or water-soluble copper-ligand complexes that are more efficient, easily removable post-reaction, and function under milder, more biologically compatible conditions. mdpi.com
Table 1: Comparison of Click Chemistry Variants for Propargyl-PEG Conjugation
| Reaction Type | Key Feature | Catalyst | Primary Advantage | Source(s) |
|---|---|---|---|---|
| CuAAC | Terminal Alkyne + Azide | Copper(I) | High efficiency and reliability in synthesis. | nih.govmdpi.com |
| SPAAC | Terminal Alkyne + Strained Cyclooctyne (B158145) (e.g., DBCO) | None (Strain-promoted) | Bioorthogonal, avoids copper cytotoxicity, suitable for live-cell applications. | biochempeg.com |
| SPANC | Terminal Alkyne + Nitrone | None (Strain-promoted) | Alternative bioorthogonal pathway, expands chemical space. | biochempeg.com |
| Photo-Click | Light-sensitive reactants | None (Light-induced) | Provides spatial and temporal control over the conjugation reaction. | nih.gov |
Integration into Smart and Responsive Material Systems
"Smart" materials can change their properties in response to external stimuli like temperature, pH, or light. The incorporation of this compound into these systems is a burgeoning research area. The PEG component imparts hydrophilicity and biocompatibility, while the propargyl group provides a covalent anchor point for functionalization.
Researchers are exploring the use of propargyl-PEG derivatives to create:
Thermoresponsive Hydrogels: Poly(ethylene glycol) derivatives are being extensively studied as alternatives to materials like poly(N-isopropylacrylamide) (PNIPAM). researchgate.net By polymerizing PEG-based monomers, it is possible to create materials that are soluble in water below a certain Lower Critical Solution Temperature (LCST) and become hydrophobic and phase-separate above it. researchgate.net The propargyl group can be used to click-conjugate temperature-sensitive moieties or to crosslink the hydrogel structure.
Stimuli-Responsive Nanoparticles: The PEGylation of nanoparticles, such as iron oxide or gold, enhances their colloidal stability in complex biological environments. nih.govnih.gov The propargyl group on a PEG linker allows for the attachment of targeting ligands, drugs, or environmentally sensitive molecules, creating nanocarriers that can release their payload in response to specific triggers within the body, such as the acidic environment of a tumor. nih.gov
Exploration of New Bioconjugation Targets and Strategies
While PEGylation has been a well-established technique for modifying proteins to improve their therapeutic properties, research is expanding to new molecular targets and more precise conjugation strategies. nih.gov The goal of modern bioconjugation is to achieve site-specific modification, which ensures that the biological activity of the target molecule is not compromised. nih.gov
Emerging avenues include:
Targeting Non-Protein Biomolecules: Beyond proteins, there is growing interest in using propargyl-PEG linkers to modify other biomolecules like oligonucleotides (DNA, RNA), carbohydrates, and lipids to improve their delivery and function. biochempeg.comnih.gov For instance, carbohydrates can be oxidized to form aldehydes, which can then be derivatized for click chemistry. nih.gov
Novel Conjugation Methodologies: To improve reaction efficiency and specificity, new strategies are being developed. One such innovative approach is High-Hydrostatic-Pressure PEGylation (HHPP). This method was shown to dramatically increase the yield of PEGylation for certain proteins, even at low reactant ratios and with sterically hindered sites, by facilitating the exposure of the target functional group. nih.gov
Computational Modeling and Predictive Design of PEGylated Constructs
The empirical process of designing and testing PEGylated molecules can be time-consuming and expensive. Computational tools, particularly molecular dynamics (MD) simulations, are becoming indispensable for predicting the behavior of these constructs before synthesis. nih.govnih.gov
These simulation approaches can:
Predict Molecular Conformation: MD simulations can model how the flexible PEG chain will behave in solution, for example, by wrapping around a protein to create a protective shield. nih.gov This helps in understanding how PEGylation provides steric hindrance and protection from proteolysis.
Evaluate Physicochemical Properties: Simulations can predict changes in the hydrodynamic volume, stability, and bioavailability of a molecule after PEGylation. nih.gov This information is crucial for designing biopharmaceuticals with optimal pharmacokinetic profiles.
Analyze Interactions: By modeling the interaction between a PEGylated drug and its biological target (e.g., a receptor), researchers can predict how PEGylation might affect binding affinity. nih.gov This allows for the rational design of linkers and attachment sites to minimize loss of bioactivity. nih.govresearchgate.net Both all-atom and coarse-grained (CG) models are employed to study these complex systems at different scales. nih.govmdpi.com
Table 2: Applications of Computational Modeling in PEGylation
| Modeling Technique | Application | Predicted Outcome | Source(s) |
|---|---|---|---|
| Molecular Dynamics (MD) | Protein PEGylation | Conformation of PEG shield, changes to protein stability, receptor binding affinity. | nih.govnih.gov |
| All-Atom Simulations | PEG-Lipid Interactions | Penetration of PEG into lipid bilayers, electrostatic interactions. | mdpi.com |
| Coarse-Grained (CG) Models | Self-Assembly | Phase behavior of large complexes (e.g., PEGylated lipids and nanoparticles). | nih.govmdpi.com |
Sustainable Synthesis and Green Chemistry Approaches for Propargyl-PEG Compounds
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. jocpr.com This involves minimizing waste, using safer solvents, and improving energy efficiency.
Future research on the synthesis of this compound and related compounds is focused on:
Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with more environmentally benign alternatives such as water, supercritical CO2, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). jocpr.commt.com Some syntheses of propargylamine (B41283) derivatives have been successfully demonstrated using water as the solvent. rsc.org
Atom Economy and Efficiency: Developing synthetic routes that are highly efficient and minimize the production of byproducts. This includes creating scalable, column-free purification processes, which reduces solvent use and waste. acs.org The synthesis of propargyl-ended heterobifunctional PEGs has been demonstrated with high yields and simplicity. mdpi.com
Use of Recyclable or Benign Catalysts: Employing catalysts that are non-toxic and can be recovered and reused. PEG itself can sometimes be used as a recyclable reaction medium for certain click chemistry applications, contributing to a greener process. researchgate.net
Table 3: Green Chemistry Strategies for Propargyl-PEG Synthesis
| Green Chemistry Principle | Approach | Example | Source(s) |
|---|---|---|---|
| Safer Solvents | Replace hazardous solvents. | Using water or 2-MeTHF instead of dichloromethane. | mt.comrsc.org |
| Waste Prevention | Develop high-yield, purification-friendly processes. | Column chromatography-free synthesis of PEGylated α-hydroxy acids. | acs.org |
| Catalysis | Use of recyclable or benign catalysts/media. | Using PEG-400 as a recyclable solvent for click reactions. | researchgate.net |
Q & A
Q. Methodological Answer :
- <sup>1</sup>H-NMR : Confirm propargyl group integration (δ 2.4–2.5 ppm for ≡C-H) and PEG backbone (δ 3.5–3.7 ppm) .
- FT-IR : Verify alkyne C≡C stretch at ~2100–2260 cm⁻¹ and hydroxyl (-OH) stretch at ~3200–3600 cm⁻¹ .
- MALDI-TOF MS : Ensure monodispersity (Δm/z < 1 Da between peaks) and absence of PEG diol byproducts .
Advanced: How can conjugation efficiency of this compound with azide-functionalized biomolecules be optimized?
Q. Methodological Answer :
- Catalyst selection : Use Cu(I)Br/THPTA (tris-hydroxypropyltriazolylamine) instead of CuSO4/sodium ascorbate to reduce oxidation side reactions .
- Stoichiometry : Employ a 10:1 molar excess of azide to this compound to drive the click reaction to completion .
- Real-time monitoring : Track progress via UV-Vis (λ = 280 nm for triazole formation) or <sup>19</sup>F-NMR if fluorinated tags are used .
Basic: What storage conditions prevent degradation of this compound?
Q. Methodological Answer :
- Temperature : Store at -20°C under inert gas (Ar/N2) to inhibit oxidation .
- Lyophilization : Pre-freeze in aliquots and lyophilize to avoid hydrolytic cleavage of PEG chains .
- Stability assays : Perform accelerated aging tests (40°C/75% RH for 14 days) and monitor via SEC for polymer chain scission .
Advanced: How does PEG chain length (n=16) impact the pharmacokinetics of Propargyl-PEGn-OH in vivo?
Q. Methodological Answer :
- Comparative studies : Use radiolabeled (e.g., <sup>14</sup>C) this compound and PEG12/PEG20 analogs in murine models. Measure blood half-life via gamma counting .
- Renal clearance : PEG16’s hydrodynamic radius (~3.2 nm) balances prolonged circulation and renal excretion. Calculate glomerular filtration rates using size-exclusion LC .
- Tissue distribution : Apply whole-body autoradiography to assess accumulation in liver vs. spleen .
Basic: What are the ethical guidelines for handling this compound in cell-based assays?
Q. Methodological Answer :
- Cytotoxicity screening : Perform MTT assays at 0.1–100 µM concentrations to establish safe thresholds .
- Waste disposal : Neutralize alkyne groups with excess azide (e.g., sodium azide) before disposal to prevent environmental hazards .
- Documentation : Adhere to NIH guidelines for reporting experimental conditions, including batch numbers and purity certificates .
Advanced: How can computational modeling predict this compound’s interactions with lipid bilayers?
Q. Methodological Answer :
- Molecular dynamics (MD) : Simulate PEG16’s conformation (e.g., “mushroom” vs. “brush” regimes) in POPC bilayers using GROMACS .
- Free energy calculations : Use umbrella sampling to quantify insertion energy barriers (~10–15 kcal/mol for PEG16) .
- Experimental validation : Compare with neutron reflectometry data to assess bilayer penetration depth .
Key Considerations for Research Design :
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Data integrity : Organize raw spectra, chromatograms, and statistical outputs in FAIR-compliant repositories .
- Replication : Provide detailed protocols for synthesis, purification, and characterization to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
